Pyridine-2,6-d2

Overview

Description

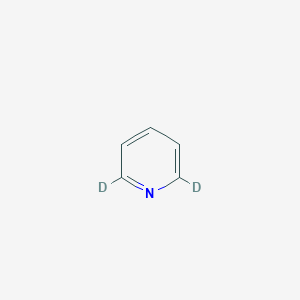

Pyridine-2,6-d2 (C₅H₃D₂N) is a deuterated derivative of pyridine, selectively labeled with deuterium at the 2- and 6-positions of the aromatic ring. Its molecular weight is 81.05 g/mol, and it is characterized by high isotopic purity (99 atom% D) . The compound is synthesized via isotopic substitution methods, as confirmed by mass spectroscopy and proton NMR . This compound is primarily utilized in vibrational spectroscopy to study isotopic effects on molecular dynamics, such as hydrogen bonding and vibrational mode coupling . It also serves as a deuterated solvent or reagent in mechanistic studies requiring isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2,6-d2 typically involves the deuteration of pyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete exchange of hydrogen atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Pyridine-2,6-d₂ undergoes nucleophilic substitutions at positions 2 and 6, albeit with altered kinetics due to deuterium’s stronger C–D bond (vs. C–H). For example:

-

Chichibabin Reaction : Amination at position 2 proceeds via hydride elimination. Deuterium substitution introduces a primary KIE (), slowing the reaction at deuterated positions .

-

Halogenation : Fluorination at positions 2/6 using halogenating agents (e.g., ) shows reduced rates due to higher C–D bond stability .

Table 1: Nucleophilic Substitution Reactions of Pyridine-2,6-d₂

| Reaction Type | Conditions | KIE () | Outcome for Pyridine-2,6-d₂ |

|---|---|---|---|

| Chichibabin amination | NaNH₂, 100°C | 6–7 | Slower 2-amination vs. non-deuterated |

| Fluorination | , AlCl₃ catalyst | 2–3 | Reduced regioselectivity at C2/C6 |

Electrophilic Substitution Reactions

Electrophilic substitutions are less favored in pyridine derivatives due to electron-withdrawing nitrogen. Deuterium at positions 2/6 minimally impacts electron density but may slightly alter transition states through secondary KIEs:

-

Nitration : Occurs at position 3; deuterium’s inductive effect may marginally stabilize intermediates, though yields remain comparable to non-deuterated pyridine .

Radical Reactions

Pyridine-2,6-d₂ participates in radical dimerization and Minisci reactions:

-

Dimerization : With Na or Raney Ni, deuterium’s lower zero-point energy stabilizes radical intermediates, favoring 4,4'-bipyridine formation .

-

Minisci Reaction : Radical alkylation (e.g., pivalic acid + AgNO₃) shows altered regioselectivity due to deuterium’s steric and electronic effects .

Table 2: Radical Reaction Outcomes

| Reaction | Product | Deuterium Effect |

|---|---|---|

| Dimerization | 4,4'-Bipyridine-d₄ | Enhanced stability of radical intermediates |

| Minisci alkylation | 2-tert-Butylpyridine-d₂ | Altered regiochemistry vs. non-deuterated |

Hydrogenation and Reduction

Deuteration impacts catalytic hydrogenation energetics:

-

Full Hydrogenation : Conversion to piperidine-d₂ releases ~193.8 kJ/mol (vs. 205.3 kJ/mol for benzene), with deuterium incorporation altering reaction kinetics .

-

Partial Reduction : LiAlH₄ yields dihydropyridine-d₂ isomers; deuterium stabilizes specific intermediates, favoring 1,4-dihydropyridine .

Coordination Chemistry

Pyridine-2,6-d₂ acts as a ligand in organometallic complexes:

-

Tungsten Complexes : Deuterium at positions 2/6 influences metal-ligand isomerization (e.g., S,S-cis vs. S,S-trans configurations) and acetylene insertion rates .

-

Stereoelectronic Effects : Stronger C–D bonds reduce vibrational modes, potentially stabilizing coordination intermediates .

Table 3: Ligand Effects in Metal Complexes

| Ligand Structure | Metal Center Reactivity | Deuterium Impact |

|---|---|---|

| Pyridine-2,6-d₂ | W(CO)(C₂H₂) complexes | Slower acetylene insertion due to KIE |

| Pyridine-2-thiolate-d₄ | Altered isomer distribution | Enhanced stability of S,S-cis conformers |

Scientific Research Applications

Chemical Research

Solvent and Reagent in Organic Synthesis

Pyridine-2,6-d2 is commonly utilized as a solvent and reagent in organic synthesis. Its deuterated form is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study reaction mechanisms and molecular structures with enhanced clarity due to the reduced background noise from hydrogen atoms.

Spectroscopic Studies

The isotopic labeling provided by this compound aids in vibrational spectroscopy, enhancing the understanding of molecular vibrations and interactions. This is critical for elucidating the structure and dynamics of complex molecules .

Biological Applications

Isotope Labeling Studies

In biological research, this compound is employed for isotope labeling studies to trace metabolic pathways and enzyme mechanisms. This application allows scientists to investigate how compounds are metabolized within biological systems, providing insights into drug action and metabolism.

Development of Deuterated Drugs

this compound plays a role in the development of deuterated pharmaceuticals. Deuterated drugs can exhibit improved pharmacokinetic properties, such as enhanced metabolic stability and reduced side effects, making them more effective therapeutic agents .

Pharmaceutical Industry

Drug Design and Development

The presence of pyridine rings in drug molecules significantly influences their pharmacological activity. Pyridine derivatives are integral to many FDA-approved pharmaceuticals, including treatments for tuberculosis, cancer, and neurological disorders . this compound's isotopic properties facilitate the design of new drugs with optimized efficacy.

Research on Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyridine derivatives against resistant bacterial strains. For instance, metal complexes based on pyridine-2,6-dithiocarboxylic acid have shown promise as inhibitors against certain clinical isolates . This highlights the compound's relevance in addressing public health challenges posed by antibiotic resistance.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the synthesis of specialty chemicals and materials that benefit from the unique properties imparted by deuterium. These materials often exhibit enhanced thermal stability and mechanical properties compared to their non-deuterated counterparts .

Environmental Applications

Research has indicated that pyridine derivatives can be utilized in environmental cleanup efforts. For example, studies involving chitosan crosslinked with pyridine-2,6-dicarboxylic acid have demonstrated effectiveness in adsorbing heavy metal ions from aqueous solutions . This application is significant for water treatment technologies aimed at reducing pollution.

Case Studies

Mechanism of Action

The mechanism of action of Pyridine-2,6-d2 is primarily related to its role as a deuterated compound. The presence of deuterium atoms can influence the rate of chemical reactions through the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and pathways, as the substitution of hydrogen with deuterium can slow down certain reaction steps, providing insights into the rate-determining steps and intermediates involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Pyridine Derivatives

Pyridine-4-d (C₅H₄DN)

- Structure : Deuterium at the 4-position.

- Properties : Exhibits distinct vibrational spectra due to altered symmetry, with reduced C–D stretching frequencies compared to C–H bonds. Used in isotope effect studies on reaction mechanisms .

- Applications : Less sterically hindered than Pyridine-2,6-d2, making it suitable for probing electronic effects in catalysis .

Pyridine-2,4,6-d3 (C₅H₂D₃N)

- Structure : Triple deuterium substitution at 2-, 4-, and 6-positions.

- Properties : Shows enhanced isotopic mass effects in thermodynamic calculations, with modified boiling points and vapor-phase infrared spectra .

- Applications : Used in advanced isotopic labeling for NMR and kinetic isotope effect (KIE) studies .

Comparison Table :

| Property | This compound | Pyridine-4-d | Pyridine-2,4,6-d3 |

|---|---|---|---|

| Molecular Formula | C₅H₃D₂N | C₅H₄DN | C₅H₂D₃N |

| Vibrational Symmetry | C₂v | Cₛ | C₃v |

| Key Applications | Spectroscopy, isotopic labeling | Reaction mechanism studies | Thermodynamic modeling |

Functionalized Pyridine Analogs

Pyridine-2,6-dicarboxamide

- Structure : Carboxamide groups at 2- and 6-positions.

- Exhibits antimicrobial activity comparable to ciprofloxacin .

- Synthesis : Prepared via condensation of pyridine-2,6-dicarbonyl chloride with aromatic amines .

- Structural Features : Intramolecular hydrogen bonding and planar geometry enable supramolecular assembly .

Pyridine-2,6-dimethanol (C₇H₉NO₂)

- Structure : Hydroxymethyl groups at 2- and 6-positions.

- Properties : Used in coordination chemistry and as a precursor for macrocyclic ligands. Melting point: 97–100°C .

- Applications : Intermediate in synthesizing peptidocalixarenes for antimicrobial agents .

2,6-Dihydroxypyridine (C₅H₅NO₂)

- Structure : Hydroxyl groups at 2- and 6-positions.

- Properties: Exists in keto-enol tautomeric forms. Shows reactivity in metal chelation and polymer formation .

Comparison Table :

Biological Activity

Pyridine-2,6-d2 is a deuterated derivative of pyridine, a heterocyclic aromatic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in medicinal chemistry.

Overview of Pyridine Derivatives

Pyridine and its derivatives have been extensively studied for their pharmacological properties. They serve as scaffolds in various therapeutic agents due to their ability to interact with biological targets. The introduction of deuterium in compounds like this compound can enhance metabolic stability and alter the pharmacokinetic profiles of drugs.

Synthesis of this compound

This compound can be synthesized through various methods, including:

- Deuteration of Pyridine : This involves the substitution of hydrogen atoms with deuterium using deuterated reagents.

- Chemical Modifications : Modifying existing pyridine compounds to incorporate deuterium at specific positions.

These synthetic approaches allow for the production of this compound in sufficient yields for biological testing.

Antimicrobial Properties

Pyridine derivatives have shown significant antimicrobial activity. A study demonstrated that certain pyridine-based compounds exhibited bactericidal and fungicidal activities comparable to established antibiotics like streptomycin and fusidic acid . Specifically, Pyridine-2,6-dicarboxamide derivatives have been characterized for their potential against gram-positive bacteria .

Anticancer Activity

Research indicates that pyridine derivatives can function as anticancer agents. For instance, compounds based on pyridine scaffolds have been reported to inhibit various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. The antiproliferative activity of these compounds often correlates with their structural modifications .

Table 1: Summary of Biological Activities of Pyridine Derivatives

| Compound Type | Activity Type | Reference |

|---|---|---|

| Pyridine-2,6-dicarboxamide | Antimicrobial | |

| 2,6-Disubstituted imidazo[4,5-b]pyridines | Anticancer | |

| Pyridine-based compounds | Antiviral | |

| Pyridine derivatives | Antifungal |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of key enzymes involved in cellular processes. For example, they may inhibit kinases or other enzymes critical for cancer cell proliferation .

- Cell Cycle Modulation : Some studies indicate that pyridine derivatives can induce cell cycle arrest in cancer cells, particularly at the G2/M phase .

- Antioxidant Activity : Certain pyridines exhibit antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Case Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various substituted pyridines on cancer cell lines. Among the tested compounds, those containing the this compound structure showed enhanced activity against breast and prostate cancer cells compared to their non-deuterated counterparts. The mechanism was linked to increased cellular permeability and altered interaction with target proteins .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, several pyridine derivatives were tested against both gram-positive and gram-negative bacteria. The results indicated that certain modifications on the pyridine ring significantly improved antibacterial activity. Notably, this compound exhibited a synergistic effect when combined with conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Pyridine-2,6-d₂, and how do experimental conditions influence isotopic purity?

Pyridine-2,6-d₂ is typically synthesized via H/D exchange reactions or direct deuteration of pyridine derivatives using deuterated reagents (e.g., D₂O or deuterated acids). Isotopic purity (>99 atom% D) is critical and validated using mass spectrometry (MS) and nuclear magnetic resonance (¹H NMR and ²H NMR). For instance, deuterium labeling at the 2,6-positions requires precise control of reaction time, temperature, and catalyst selection to minimize positional scrambling .

| Characterization Method | Key Parameters | Purpose |

|---|---|---|

| ²H NMR | Chemical shift, coupling constants | Confirm deuterium substitution |

| High-resolution MS | m/z ratio, isotopic pattern | Verify isotopic purity |

| IR Spectroscopy | C-D stretching (~2100 cm⁻¹) | Identify deuterium incorporation |

Q. How should researchers validate the isotopic purity of Pyridine-2,6-d₂ in kinetic or mechanistic studies?

Methodological validation involves:

- Comparative NMR analysis : Compare ¹H and ²H NMR spectra to confirm absence of protiated impurities .

- Isotopic dilution assays : Use calibrated MS to quantify deuterium content and detect isotopic scrambling .

- Control experiments : Perform parallel reactions with non-deuterated pyridine to isolate isotope-specific effects .

Q. What are the key safety considerations when handling Pyridine-2,6-d₂ in laboratory settings?

Pyridine-2,6-d₂ is classified as hazardous (flammable, toxic). Researchers must:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in inert, airtight containers to prevent deuteration loss or degradation.

- Follow waste disposal protocols for deuterated organic compounds, as outlined in institutional safety guidelines .

Advanced Research Questions

Q. How do isotopic effects of Pyridine-2,6-d₂ influence reaction mechanisms in coordination chemistry?

Deuterium substitution alters bond lengths (C-D vs. C-H) and vibrational frequencies, impacting ligand-metal interactions. For example:

- Kinetic isotope effects (KIE) : Measure rate differences in ligand substitution reactions (e.g., in europium or terbium complexes) to infer transition-state structures .

- Spectroscopic analysis : Use luminescence lifetimes (e.g., Eu³⁺ complexes) to assess how deuteriation affects energy transfer efficiency .

Q. What experimental strategies resolve contradictions in reported thermodynamic data for Pyridine-2,6-d₂ derivatives?

Contradictions may arise from solvent effects, isotopic impurities, or measurement techniques. Solutions include:

- Standardized protocols : Adopt uniform conditions (e.g., solvent, temperature) for calorimetric studies .

- Cross-validation : Compare data from multiple methods (e.g., thermogravimetric analysis vs. solution-phase calorimetry) .

- Peer review of methodology : Ensure experimental designs explicitly state assumptions (e.g., purity thresholds, solvent interactions) to enable reproducibility .

Q. How can researchers optimize Pyridine-2,6-d₂’s role in adsorption studies for environmental applications?

To design adsorption experiments (e.g., heavy metal ion removal):

- Ligand functionalization : Crosslink Pyridine-2,6-d₂ with biopolymers like chitosan to enhance selectivity for Cu²⁺ or Pb²⁺ .

- Isotopic tracing : Use deuterated sites to track binding interactions via vibrational spectroscopy (e.g., Raman or IR) .

- Statistical modeling : Apply Langmuir or Freundlich isotherms to quantify adsorption capacity and site heterogeneity .

Q. What frameworks (e.g., PICO, FINER) guide hypothesis formulation for Pyridine-2,6-d₂-based studies?

- PICO Framework : Define Population (e.g., coordination complexes), Intervention (deuteration), Comparison (non-deuterated analogs), and Outcomes (e.g., luminescence efficiency) .

- FINER Criteria : Ensure hypotheses are Feasible (lab resources), Interesting (novel isotope effects), Novel (unexplored mechanistic insights), Ethical (safe handling), and Relevant (e.g., photonic materials development) .

Q. Methodological Guidance

Q. How should researchers structure appendices for studies involving Pyridine-2,6-d₂?

Appendices must include:

- Synthetic protocols : Detailed reaction conditions, purification steps, and purity validation data .

- Raw spectroscopic data : NMR/MS spectra with annotated peaks and calibration curves .

- Statistical code : Scripts for data analysis (e.g., Python/R for adsorption isotherm fitting) .

Q. What are common pitfalls in literature reviews on deuterated pyridine derivatives, and how to avoid them?

- Overreliance on secondary sources : Prioritize primary literature (e.g., synthesis papers in Journal of Chemical and Engineering Data) over review articles .

- Inconsistent terminology : Use IUPAC nomenclature and avoid ambiguous abbreviations (e.g., "Py-d₂" should be "Pyridine-2,6-d₂") .

- Neglecting contradictory findings : Explicitly address discrepancies in isotopic effects or thermodynamic properties .

Properties

IUPAC Name |

2,6-dideuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-KFRNQKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NC(=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.